molecular formula C26H23NO2 B4927709 N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-2-phenylacetamide

N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-2-phenylacetamide

Cat. No.: B4927709
M. Wt: 381.5 g/mol
InChI Key: XMPAUTHIHVYEGJ-UHFFFAOYSA-N
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Description

N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-2-phenylacetamide is a complex organic compound that features a naphthalene ring, a phenyl ring, and an acetamide group

Properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO2/c1-18-11-13-21(14-12-18)26(27-24(29)17-19-7-3-2-4-8-19)25-22-10-6-5-9-20(22)15-16-23(25)28/h2-16,26,28H,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPAUTHIHVYEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-2-phenylacetamide typically involves multi-component reactions. One common method is the condensation reaction of β-naphthol, aromatic aldehydes, and amides under acidic or basic conditions. For instance, the use of ammonium acetate as a catalyst in a one-pot synthesis has been reported to be efficient .

Industrial Production Methods

Industrial production methods for this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free conditions and green chemistry approaches are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.

    Reduction: The carbonyl group in the acetamide can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled conditions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-2-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-2-phenylacetamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The hydroxyl and amide groups play crucial roles in forming hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-hydroxynaphthalen-1-yl)methyl]acetamide
  • N-[(4-methylphenyl)methyl]-2-phenylacetamide
  • N-[(2-hydroxynaphthalen-1-yl)-(phenyl)methyl]-3-methyl-1H-pyrazol-5-ol

Uniqueness

N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-2-phenylacetamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to its analogs .

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